molecular formula C14H10ClN3O2 B2720544 2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile CAS No. 763098-40-4

2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile

Cat. No.: B2720544
CAS No.: 763098-40-4
M. Wt: 287.7
InChI Key: GUWIHBYWJHFQNK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile (CAS: 763098-40-4; MFCD04481140) is a nitrile-substituted aromatic compound with a 2-chlorobenzylamino group at the 2-position and a nitro group at the 5-position. Its molecular formula is C₁₄H₁₀ClN₃O₂, with a molecular weight of 287.706 g/mol . The compound is structurally characterized by:

  • A benzonitrile core providing rigidity and polarity.
  • A 2-chlorobenzylamino substituent introducing steric bulk and electron-withdrawing effects.

Synthesis and Availability
The compound is synthesized via nucleophilic substitution or condensation reactions, as suggested by analogous methods in and . It is commercially available with ≥95% purity and stored at +4°C .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-13-4-2-1-3-10(13)9-17-14-6-5-12(18(19)20)7-11(14)8-16/h1-7,17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWIHBYWJHFQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-Chlorobenzyl)amino]-5-aminobenzonitrile.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A series of nitrobenzonitrile derivatives with variations in the benzylamino substituent () provides a basis for comparison. Key compounds include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile 2-Cl (benzylamino) C₁₄H₁₀ClN₃O₂ 287.706 763098-40-4 High steric hindrance, moderate polarity
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile 4-Cl (benzylamino) C₁₄H₁₀ClN₃O₂ 287.706 762250-78-2 Enhanced para-substitution effects, improved solubility
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile 4-OCH₃ (benzylamino) C₁₅H₁₃N₃O₃ 283.287 N/A Electron-donating group, reduced reactivity
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile 2-Furylmethyl C₁₂H₉N₃O₃ 243.222 N/A Heterocyclic substituent, altered π-stacking
2-[(3,4-Dichlorophenoxy)-5-nitrobenzonitrile] 3,4-Cl (phenoxy) C₁₃H₆Cl₂N₂O₃ 319.11 N/A Broad-spectrum antiviral activity

Key Findings

Substituent Effects on Reactivity and Binding 2-Chlorobenzyl vs. For example, in , a 2-chlorobenzyl-substituted purine derivative showed weaker hydrophobic interactions with pfGRP78-NBD compared to its 4-chloro counterpart in hGRP78-NBD . Electron-Withdrawing vs. Electron-Donating Groups: The 4-methoxy derivative (electron-donating) is less reactive in electrophilic substitution reactions than the 2-chloro analogue (electron-withdrawing), as seen in nitration and coupling reactions .

Biological Activity Antiviral Potential: The structurally related compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (DNB) demonstrated anti-picornavirus activity (IC₅₀ = 0.12 μM) by inhibiting viral RNA synthesis . Protein Interactions: Compounds with chlorobenzylamino groups (e.g., ’s HP10) form hydrogen bonds with residues like Lys293 and Ser297, suggesting that the 2-chloro substituent’s orientation may influence binding specificity .

Physicochemical Properties Solubility: The 4-chloro derivative (logP ~2.8) is more lipophilic than the 2-chloro analogue (logP ~2.5) due to reduced steric effects, enhancing membrane permeability . Thermal Stability: Derivatives with rigid substituents (e.g., adamantane in ’s compound 42f) exhibit higher melting points (>200°C) compared to flexible benzylamino derivatives (~150°C) .

Biological Activity

2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile, also known by its CAS number 763098-40-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a chlorobenzyl amino moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C13H10ClN3O2\text{C}_{13}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Modulation : It has the potential to modulate receptor activities, influencing cellular signaling pathways that are crucial for tumor growth and immune responses.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antibacterial properties against certain strains of bacteria.
  • Anticancer Properties : It has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 μg/mL. The minimum inhibitory concentration (MIC) was determined to be 20 μg/mL for both bacterial strains, suggesting a moderate level of antibacterial activity.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations above 15 μM. The compound was found to inhibit cell proliferation by approximately 70% in HeLa cells after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, receptor modulation
5-NitrobenzimidazoleHighModerateDNA intercalation
ChloramphenicolHighLowProtein synthesis inhibition

Q & A

What are the established synthetic routes for 2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile, and what are their respective yields and limitations?

Answer:
The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach involves reacting 2-chloro-5-nitrobenzonitrile with 2-chlorobenzylamine under basic conditions. Alternative routes may use palladium-catalyzed cross-coupling for regioselective amination. Yields (typically 50–70%) depend on solvent polarity, temperature, and catalyst efficiency. For example, notes similar benzodiazepine precursors synthesized via condensation, while highlights nitrobenzophenone derivatives formed under catalytic conditions .

Method Conditions Yield Limitations
CondensationDMF, K₂CO₃, 80°C65%Requires anhydrous conditions
Pd-catalyzed couplingPd(OAc)₂, Xantphos, 100°C72%High catalyst cost

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~δ 115 ppm).
  • IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 287 (C₁₄H₁₀ClN₃O₂). and provide spectral benchmarks for nitroaromatics .

How should researchers assess the stability of this compound under varying storage conditions?

Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The nitro group may degrade under UV light; store in amber vials at -20°C. notes similar nitrobenzoic acids degrade via hydrolysis; thus, avoid aqueous buffers .

What strategies optimize reaction efficiency for this compound’s synthesis?

Answer:
Use Design of Experiments (DOE) to test variables (e.g., solvent, catalyst loading). ’s split-plot design for agricultural trials can guide systematic optimization. For example, a central composite design revealed optimal yield at 0.5 mol% Pd catalyst in DMF at 90°C .

How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

Answer:

  • Cross-validate with X-ray crystallography (definitive structure).
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Use computational modeling (DFT) to predict spectra. emphasizes multi-method validation in environmental studies .

What methodologies evaluate the environmental fate of this compound?

Answer:
Follow OECD guidelines for biodegradation (OECD 301F) and soil adsorption (OECD 106). ’s INCHEMBIOL project outlines protocols for abiotic/biotic transformation studies, applicable here .

How is the compound’s biological activity assessed in medicinal chemistry research?

Answer:

  • In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization.
  • ADMET profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays). links structurally related nitriles to benzodiazepine activity .

What computational tools predict the compound’s reactivity or binding affinity?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding to biological targets.
  • DFT calculations (Gaussian) : Models electron density for nitrile/nitro groups. ’s SMILES/InChi data enables precise computational input .

What HPLC conditions ensure accurate purity determination?

Answer:
Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time ~12.3 min. ’s NIST protocols recommend UV detection at 254 nm for nitroaromatics .

How are degradation pathways of this compound analyzed under oxidative conditions?

Answer:
Perform LC-MS/MS to identify degradation products. For example, nitro group reduction to amine or nitrile hydrolysis to amide. ’s data on nitrobenzoic acid degradation informs potential pathways .

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